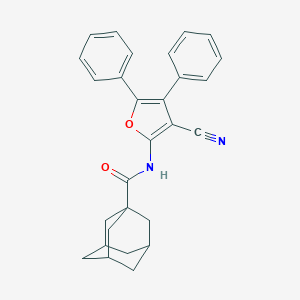
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide, also known as A-841720, is a small molecule inhibitor that targets the protein kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play a crucial role in various signaling pathways involved in cell growth, differentiation, and apoptosis. A-841720 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用機序
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide selectively inhibits the activity of PKC isoforms by binding to their regulatory domain, which prevents their activation. PKC isoforms are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting their activity, N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and protect against neuronal damage.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and protect against neuronal damage. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models, without causing significant toxicity to normal cells.
実験室実験の利点と制限
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide is its potent and selective inhibition of PKC isoforms, which makes it a valuable tool for studying the role of PKC in various biological processes. However, its relatively low solubility and stability in aqueous solutions can limit its use in some experiments. Additionally, the lack of clinical data on its safety and efficacy in humans makes it difficult to assess its potential therapeutic applications.
将来の方向性
Future research on N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide could focus on elucidating its mechanism of action in different cell types and signaling pathways, as well as exploring its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more stable and soluble analogs of N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide could improve its efficacy and reduce its limitations for lab experiments.
合成法
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide can be synthesized using a multi-step process involving the reaction of 1-adamantylamine with 4,5-diphenyl-2-furancarboxylic acid, followed by the conversion of the resulting intermediate to the final product using a cyano group.
科学的研究の応用
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has been shown to exhibit potent anti-tumor activity in various preclinical cancer models, including breast, lung, and prostate cancer. It works by inhibiting the activity of PKC isoforms, which are known to be overexpressed in many cancer types. N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has also been studied for its potential anti-inflammatory and neuroprotective effects.
特性
製品名 |
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C28H26N2O2 |
分子量 |
422.5 g/mol |
IUPAC名 |
N-(3-cyano-4,5-diphenylfuran-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C28H26N2O2/c29-17-23-24(21-7-3-1-4-8-21)25(22-9-5-2-6-10-22)32-26(23)30-27(31)28-14-18-11-19(15-28)13-20(12-18)16-28/h1-10,18-20H,11-16H2,(H,30,31) |
InChIキー |
UINJEWNOOYCONQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C#N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B305831.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305833.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305834.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305835.png)
![methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B305836.png)
![2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305840.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B305844.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305846.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B305852.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B305853.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B305854.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305855.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B305857.png)
